Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate
Description
Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based heterocyclic compound featuring a central 3-methylthiophene ring substituted with two ethoxycarbonyl groups at positions 2 and 2. The key functional group at position 5 is a 4-isopropoxybenzamido moiety, which distinguishes it from related derivatives.
Properties
IUPAC Name |
diethyl 3-methyl-5-[(4-propan-2-yloxybenzoyl)amino]thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-6-26-20(24)16-13(5)17(21(25)27-7-2)29-19(16)22-18(23)14-8-10-15(11-9-14)28-12(3)4/h8-12H,6-7H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKFWODRPQJESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones and sulfur sources.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of the Isopropoxybenzamido Group: This step involves the reaction of the thiophene derivative with isopropoxybenzoyl chloride in the presence of a base to form the amide linkage.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of an acid catalyst to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiophene ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-2,4-dicarboxylate derivatives share a common scaffold but differ in substituents at position 4. Below is a comparative analysis of key analogs:
Table 1: Comparison of Thiophene-2,4-Dicarboxylate Derivatives
Substituent Effects on Physical Properties
- Melting Points : The chloroacetamido derivative (164–169°C) has a significantly higher melting point than the acetamido analog (121°C) , attributed to stronger intermolecular forces (e.g., dipole-dipole interactions from the Cl atom). The target compound’s 4-isopropoxy group may reduce melting point due to steric bulk disrupting crystal packing.
- Solubility : Electron-withdrawing groups (e.g., -Cl in chloroacetamido) enhance polarity and aqueous solubility, while hydrophobic groups (e.g., isopropoxy) may favor organic solvents.
Structural and Crystallographic Differences
- Hydrogen Bonding: The acetamido derivative forms intramolecular N–H⋯O and C–H⋯O bonds, stabilizing a planar conformation . In contrast, Schiff base derivatives (e.g., 2-hydroxybenzylideneamino) exhibit intermolecular hydrogen bonds, creating 3D frameworks .
- Steric Effects : The 4-isopropoxy group in the target compound may hinder molecular planarity, reducing π-π stacking interactions compared to planar Schiff base analogs.
Biological Activity
Diethyl 5-(4-isopropoxybenzamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound with potential therapeutic applications. Its biological activity primarily involves the inhibition of specific kinases, which play crucial roles in various cellular processes.
Kinase Inhibition
The compound has shown significant activity as an inhibitor of several kinases, including:
- Spleen Tyrosine Kinase (SYK) : Involved in immune response and inflammation.
- Leucine-rich repeat kinase 2 (LRRK2) : Associated with neurodegenerative diseases such as Parkinson's disease.
- Myosin Light Chain Kinase (MYLK) : Plays a role in muscle contraction and cellular signaling pathways.
These kinases are critical targets for treating various conditions, including autoimmune diseases, cancer, and neurological disorders .
The mechanism by which this compound exerts its effects involves the following steps:
- Binding to Kinase Active Sites : The compound binds to the ATP-binding sites of the kinases, preventing substrate phosphorylation.
- Modulation of Signaling Pathways : By inhibiting these kinases, the compound disrupts downstream signaling pathways that contribute to disease progression.
Research Findings
Recent studies have highlighted the compound's efficacy in preclinical models:
- In vitro Studies : Demonstrated that the compound effectively reduced kinase activity in cell lines associated with cancer and inflammatory diseases.
- In vivo Studies : Animal models showed a decrease in tumor growth and inflammatory markers after treatment with the compound.
Case Studies
Several case studies have illustrated the potential therapeutic applications of this compound:
- Autoimmune Diseases : A study involving animal models of rheumatoid arthritis showed that treatment with the compound resulted in reduced joint inflammation and damage.
- Cancer Therapy : In models of breast cancer, this compound inhibited tumor growth and metastasis through its action on SYK and LRRK2 .
Summary of Biological Activities
Case Study Outcomes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
